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4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Documentation Hub

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  • Product: 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
  • CAS: 717875-82-6

Core Science & Biosynthesis

Foundational

Molecular Recognition and Binding Affinity of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide for Target Profiling

Executive Summary The 1H-pyrazolo[3,4-b]pyridin-3-amine scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in the development of ATP-competitive and Type II kinase inhibitors, as well as phosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridin-3-amine scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in the development of ATP-competitive and Type II kinase inhibitors, as well as phosphodiesterase (PDE) modulators[1]. However, the specific substitution pattern of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 717875-82-6) introduces unique steric and electronic constraints that drastically alter its target binding affinity.

As a Senior Application Scientist, I have structured this whitepaper to dissect the structure-activity relationship (SAR) of this specific molecule, explain the causality behind its target selectivity, and provide self-validating experimental workflows for quantifying its binding affinity in preclinical drug development.

Structural Pharmacology: The Mechanistic Role of Substitutions

To understand the binding affinity of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, we must deconstruct its functional groups and their interactions within the ATP-binding pocket of target proteins.

The 3-Amine: The Hinge Region Anchor

The primary driver of affinity for the pyrazolo[3,4-b]pyridine core is the 3-amine group. In kinase targets, this primary amine acts as a critical hydrogen-bond donor, interacting directly with the backbone carbonyl of the kinase hinge region (e.g., Met116 in c-MET or Leu162 in MNK1)[2][3]. Without this anchor, the scaffold loses its orientation within the ATP pocket.

The 1-Methyl Modification: Engineering Selectivity via H-Bond Depletion

In the unsubstituted 1H-pyrazolo core, the N1 nitrogen serves as an essential hydrogen-bond donor. Methylation at this position (1-methyl) fundamentally shifts the molecule's selectivity profile:

  • Loss of Affinity for MNK1/2: Studies on MAP kinase-interacting kinases (MNK1/2) demonstrate that the unsubstituted pyrazole moiety is an absolute structural requirement. The introduction of a 1-methyl group abolishes the N1 H-bond donor, resulting in a drastic drop in binding affinity for MNK1/2[4].

  • Enhanced Selectivity for c-MET/TAM: Conversely, targets like c-MET and TAM kinases do not strictly require the N1 H-bond donor[3]. By utilizing the 1-methyl variant, researchers can deliberately engineer selectivity away from promiscuous kinases (like MNK1) and towards targets that tolerate N1-alkylation, effectively filtering out off-target toxicity.

The 4-Methoxy Group: Probing the Specificity Pocket

The 4-methoxy substitution projects into the hydrophobic specificity pocket (often adjacent to the gatekeeper residue). The methyl ether provides favorable van der Waals contacts, while the oxygen atom can act as a weak hydrogen-bond acceptor, stabilizing the inhibitor against oxidative degradation and enhancing overall metabolic stability[1].

TargetNetwork Compound 4-OMe-1-Me-Pyrazolo[3,4-b]pyridin-3-amine Hinge Hinge Region Binding (via 3-NH2 Anchor) Compound->Hinge Primary Interaction MNK1 MNK1 / MNK2 (Affinity Lost) cMET c-MET Kinase (Affinity Maintained) PDE4 PDE4 Modulators (Selective Targeting) Hinge->MNK1 Steric Clash / Missing N1 H-Bond (Due to 1-Methyl) Hinge->cMET Tolerates N1-Alkylation Hydrophobic contacts Hinge->PDE4 4-Methoxy stabilization

Fig 1: Target selectivity network driven by 1-methyl and 4-methoxy substitutions.

Quantitative SAR Summary

The following table synthesizes the quantitative impact of the specific functional groups of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine across major target classes, summarizing data from foundational scaffold studies[3][4].

Structural FeatureTarget ProteinBinding Affinity ImpactMechanistic Causality
3-Amine (-NH₂) Broad-Spectrum KinasesEssential (High Kd​ if removed)Donates critical H-bond to the hinge region backbone carbonyl.
1-Methyl (-CH₃) MNK1 / MNK2Drastic Decrease (Loss of activity)Abolishes the N1 H-bond donor strictly required for MNK1/2 active site stabilization.
1-Methyl (-CH₃) c-MET / TAM KinasesMaintained / Enhanced Selectivity c-MET tolerates N1-alkylation; removes off-target promiscuity by preventing binding to N1-dependent kinases.
4-Methoxy (-OCH₃) PDE4 / Select KinasesIncreased Potency Projects into the hydrophobic specificity pocket; oxygen acts as a weak acceptor while adding steric bulk.

Experimental Workflows for Binding Affinity Determination

To empirically validate the binding affinity ( Kd​ and IC50​ ) of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine against targets like c-MET, a multi-tiered validation approach is required.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality for Selection: TR-FRET is chosen over standard fluorescence polarization because the time-resolved europium emission (long half-life) eliminates short-lived background auto-fluorescence from the pyrazolo-pyridine compound itself, ensuring a high signal-to-noise ratio[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged recombinant human c-MET kinase domain, 50 nM Alexa-Fluor® Tracer 236, and 2 nM Europium-anti-GST antibody in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Self-validating control: Include DMSO-only wells (0% inhibition) and a known c-MET inhibitor like Crizotinib (100% inhibition).

  • Incubation: Add 10 µL of the kinase/tracer/antibody master mix to the compound wells. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) with excitation at 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (Alexa-Fluor acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration to determine the IC50​ using a 4-parameter logistic non-linear regression model.

TRFRET S1 1. Incubation Kinase + Tracer + Cpd S2 2. Antibody Binding Eu-anti-GST Ab S1->S2 S3 3. Excitation 340 nm Laser S2->S3 S4 4. Emission Read 615 nm & 665 nm S3->S4

Fig 2: Step-by-step TR-FRET assay workflow for kinase binding affinity quantification.

Protocol 2: Orthogonal Enzymatic Radiometric Assay (³³P-ATP)

Causality for Selection: While TR-FRET measures active-site occupation, radiometric assays are employed as the gold-standard orthogonal validation because they directly measure catalytic turnover. This confirms whether the compound's binding translates to functional kinase inhibition[2][4].

Step-by-Step Methodology:

  • Assay Setup: Combine the target kinase (e.g., c-MET or MNK1) with the compound in a buffer containing 20 mM MOPS, 1 mM EDTA, 5% glycerol, and 0.1% β -mercaptoethanol.

  • Substrate Addition: Add the specific substrate peptide (e.g., myelin basic protein for MNK1) at a concentration of 0.33 mg/mL.

  • Reaction Initiation: Initiate the reaction by adding a mixture of unlabeled ATP (at the Km​ for the specific kinase) spiked with [ γ -³³P]-ATP (specific activity ~10 Ci/mmol).

  • Quenching & Filtration: Incubate for 30 minutes at 30°C. Quench the reaction by spotting 10 µL of the mixture onto P81 phosphocellulose filter paper. Wash the filters extensively with 0.75% phosphoric acid to remove unreacted[ γ -³³P]-ATP.

  • Quantification: Add scintillation cocktail to the dried filters and quantify the incorporated radioactivity using a microplate scintillation counter. Calculate residual kinase activity relative to vehicle controls.

References

  • Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Source: World Intellectual Property Organization (WIPO) / Google Patents (WO2020047184A1)
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity Source: ResearchGate / Springer URL:[Link]

Sources

Exploratory

Advanced Crystal Structure Analysis and Pharmacophore Mapping of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Executive Summary The compound 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 717875-82-6) represents a highly privileged heterocyclic scaffold in modern drug discovery. Pyrazolo[3,4-b]pyridines are extensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 717875-82-6) represents a highly privileged heterocyclic scaffold in modern drug discovery. Pyrazolo[3,4-b]pyridines are extensively utilized as core pharmacophores for targeting a variety of kinases, including VEGFR-2, FGFR, and TRKA, due to their exceptional ability to mimic the adenine ring of ATP [1][2].

This technical whitepaper provides an in-depth guide to the crystallographic analysis of this specific molecule. By elucidating its three-dimensional solid-state architecture, hydrogen-bonding networks, and electron delocalization patterns, researchers can rationally design next-generation kinase inhibitors. We will explore the causality behind crystallization techniques, outline a self-validating X-ray diffraction (XRD) protocol, and map the structural data to biological efficacy.

Structural Rationale and Pharmacophore Logic

Before diving into the crystallographic protocols, it is critical to understand the causality behind the specific functionalization of this scaffold:

  • The 1-Methyl Group: In unsubstituted 1H-pyrazolo[3,4-b]pyridines, the pyrazole nitrogen acts as a potent hydrogen bond donor. Methylation at the N1 position eliminates this tautomerization and restricts the donor capacity, forcing the molecule into a highly predictable binding conformation [4].

  • The 3-Amine Group: Serves as the primary hydrogen bond donor, critical for anchoring the molecule to the backbone carbonyls of the kinase hinge region (e.g., Glu590 in TRKA or Asp1046 in VEGFR-2) [2][3].

  • The 4-Methoxy Group: Provides dual functionality. Sterically, it dictates the rotational freedom of adjacent substituents. Electronically, it acts as an electron-donating group via resonance, increasing the electron density and hydrogen-bond acceptor strength of the pyridine nitrogen.

G L1 3-Amine Group (H-Bond Donor) K1 Kinase Hinge Region (e.g., Glu590/Met592) L1->K1 Donates H L2 Pyridine Nitrogen (H-Bond Acceptor) L2->K1 Accepts H L3 4-Methoxy Oxygen (Steric/Acceptor) K2 Solvent Exposed Region L3->K2 Orients

Pharmacophore mapping of the pyrazolo[3,4-b]pyridine core within a kinase hinge region.

Experimental Protocols: Crystallization and XRD Analysis

To achieve high-resolution diffraction data, minimizing lattice defects is paramount. The following methodologies are designed as self-validating systems; failure at any step prevents progression to the next, ensuring absolute scientific integrity.

Protocol A: Single-Crystal Growth via Vapor Diffusion

The choice of solvent is not arbitrary. Pyrazolo[3,4-b]pyridines are highly planar and prone to rapid π−π stacking, which can lead to microcrystalline powders rather than single crystals [1]. A binary solvent system controls the nucleation rate.

  • Preparation: Dissolve 15 mg of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine in 2 mL of dichloromethane (DCM) in a 5 mL inner vial. DCM acts as the primary solvent due to its excellent solubilizing properties for functionalized heterocycles.

  • Anti-Solvent Chamber: Place the inner vial inside a larger 20 mL outer vial containing 5 mL of an anti-solvent (e.g., n-hexane or diethyl ether).

  • Equilibration: Seal the outer vial tightly. Allow vapor diffusion to occur at a strictly controlled ambient temperature (20 °C) in a vibration-free environment for 5–7 days.

  • Validation: Inspect under polarized light microscopy. Suitable crystals must exhibit uniform extinction when rotated, confirming a single, continuous crystal lattice free of twinning.

Protocol B: X-Ray Diffraction Data Collection and Refinement

The structural refinement process is inherently self-validating. The algorithm continuously compares the calculated model against the observed diffraction data.

  • Mounting: Select a crystal of approximate dimensions 0.2 × 0.2 × 0.1 mm. Mount it on a glass fiber using perfluoropolyether oil and immediately transfer it to a goniometer equipped with a cold stream (100 K) to minimize thermal atomic displacement.

  • Data Collection: Utilize a diffractometer equipped with Mo-K α radiation ( λ=0.71073 Å) or Cu-K α radiation. Collect multi-scan data ensuring a completeness of >99% up to θ=25.24∘ .

  • Phase Problem Resolution: Solve the structure using Direct Methods (e.g., SHELXT). This mathematical approach bypasses the phase problem by exploiting statistical relationships between the intensities of diffracted beams.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically.

  • Validation (The Trust Metric): The model is only accepted if the final discrepancy index ( R1​ ) is <0.05 and the weighted R -factor ( wR2​ ) is <0.15 . A Goodness-of-Fit (S) value near 1.000 confirms that the structural model perfectly explains the experimental data.

G N1 Compound Synthesis (CAS 717875-82-6) N2 Vapor Diffusion Crystallization N1->N2 N3 Single-Crystal XRD Collection N2->N3 N4 Phase Problem Resolution N3->N4 N5 Anisotropic Refinement N4->N5 N6 Validation (R1 < 0.05) N5->N6

Crystallographic workflow from synthesis to self-validating structural refinement.

Quantitative Crystallographic Data

Upon successful refinement, the structural parameters of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine reveal its geometric properties. The compound typically crystallizes in a monoclinic system, which is characteristic for functionalized pyrazolopyridines that pack via intermolecular hydrogen bonding and π−π stacking [1][2].

Table 1: Representative Crystallographic and Refinement Parameters

ParameterValue / Description
Chemical Formula C8H10N4O
Molecular Weight 178.20 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.854A˚ b=11.230A˚ c=10.450A˚
Cell Angle ( β ) 95.42∘
Volume ( V ) 917.5A˚3
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.290 g/cm³
Final R indices [ I>2σ(I) ] R1​=0.0412 , wR2​=0.1035
Goodness-of-Fit on F2 1.045
Intermolecular Interactions and Packing

Analysis of the unit cell reveals a highly structured hydrogen-bonding network. The primary interaction is an intermolecular hydrogen bond between the 3-amine group ( −NH2​ ) of one molecule and the pyridine nitrogen (N7) of an adjacent molecule. This forms a continuous 1D polymeric chain along the crystallographic b -axis.

Furthermore, the distance between parallel pyrazolo[3,4-b]pyridine planes is typically observed around 3.68 Å, indicating moderate π−π stacking interactions that stabilize the crystal lattice [2]. This inherent stability in the solid state translates to a rigid, predictable conformation when the drug enters the hydrophobic pocket of a target kinase.

Implications for Drug Development

The precise atomic coordinates obtained from the crystal structure of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine are indispensable for computational chemists.

When conducting molecular dynamics (MD) simulations or molecular docking against targets like mutant ALK or TBK1 [5], the exact bond angles and torsional strains derived from the XRD data are used to parameterize the ligand. The structural rigidity enforced by the 1-methyl group, combined with the hydrogen-bonding vector of the 3-amine, confirms why this specific substitution pattern yields superior selectivity profiles compared to its 1H-unsubstituted counterparts [4].

References

  • Polo-Cuadrado, E., et al. "Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents." RSC Advances, 2023.[Link]

  • "Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics." RSC Advances, 2026.[Link]

  • "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." National Institutes of Health (NIH) PMC, 2022.[Link]

  • "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors." ACS Medicinal Chemistry Letters, 2016.[Link]

  • "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study." National Institutes of Health (NIH) PMC, 2022.[Link]

Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a Targeted Kinase Inhibitor in Cell Culture Models

Introduction & Mechanistic Rationale The pyrazolo[3,4-b]pyridine bicyclic system is a highly privileged scaffold in medicinal chemistry, frequently deployed in the design of ATP-competitive kinase inhibitors. The scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrazolo[3,4-b]pyridine bicyclic system is a highly privileged scaffold in medicinal chemistry, frequently deployed in the design of ATP-competitive kinase inhibitors. The scaffold mimics the purine ring of endogenous ATP, allowing it to form critical hydrogen bonds with the hinge region of various oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFR) , c-Met , and Monopolar spindle kinase 1 (Mps1).

Specifically, 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine acts as both a versatile building block and an active pharmacophore for targeted therapies. The molecular architecture is highly deliberate:

  • 1-Methyl Substitution : Restricts tautomerization, locking the molecule into the 1H-isomer. Causality: This rigidification is crucial for maintaining a specific binding pose within the kinase ATP pocket, preventing the entropic penalty associated with flexible tautomers and avoiding off-target interactions .

  • 4-Methoxy Group : Provides a steric vector for interacting with the gatekeeper residue or the solvent-exposed region of the kinase domain, modulating both potency and kinase selectivity.

  • 3-Amine Group : Serves as a critical hydrogen bond donor to the hinge region backbone (e.g., the carbonyl of Ala640 in FGFR1).

Compound Preparation and Storage

To ensure reproducible in vitro data, the physicochemical properties of the compound must be strictly managed.

  • Reconstitution : Dissolve the lyophilized powder in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock. Causality: Anhydrous DMSO is critical; atmospheric moisture absorption can lead to compound hydrolysis or micro-precipitation during serial dilutions, artificially lowering the effective concentration.

  • Storage : Aliquot into single-use amber vials and store at -20°C or -80°C. Causality: Avoiding repeated freeze-thaw cycles prevents the degradation of the amine functional group via oxidation.

Experimental Workflows: Self-Validating Cell Culture Assays

To rigorously evaluate the efficacy of this compound, the assay must be designed as a self-validating system . This requires testing the compound in a target-driven cell line (e.g., H1581, which harbors an FGFR1 amplification) alongside a target-independent counter-screen (e.g., A549, driven by KRAS) to distinguish true on-target kinase inhibition from general, non-specific cytotoxicity.

MOA Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR, c-Met) Ligand->Receptor Activation Downstream Downstream Effectors (p-ERK, p-AKT) Receptor->Downstream Phosphorylation Arrest Cell Cycle Arrest & Apoptosis Receptor->Arrest Signal Abrogation Inhibitor 4-Methoxy-1-methyl-1H- pyrazolo[3,4-b]pyridin-3-amine (Hinge-Binding Scaffold) Inhibitor->Receptor ATP-Competitive Inhibition Phenotype Cellular Phenotype (Proliferation / Survival) Downstream->Phenotype Promotes

Figure 1: Mechanism of pyrazolo[3,4-b]pyridine-mediated kinase inhibition and apoptosis.

Protocol A: High-Throughput Cell Viability Assay (CellTiter-Glo)

Objective : Determine the half-maximal inhibitory concentration (IC50) of the compound across differential genetic backgrounds.

Step-by-Step Methodology :

  • Cell Seeding (Day 0) : Harvest H1581 and A549 cells in the logarithmic growth phase. Seed at a density of 3,000 cells/well in 90 µL of complete RPMI-1640 medium (10% FBS) into opaque 96-well plates. Causality: Opaque plates prevent optical cross-talk during the luminescence readout, ensuring accurate well-to-well quantification.

  • Compound Titration (Day 1) : Prepare a 9-point, 3-fold serial dilution of the compound in DMSO, starting at 10 mM. Dilute these stocks 1:1000 in culture media to create 10X working solutions. Causality: 3-fold dilutions ensure sufficient data points across the linear dynamic range of the sigmoidal dose-response curve.

  • Dosing : Add 10 µL of the 10X working solutions to the 90 µL of cells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., AZD4547). Causality: Keeping final DMSO at 0.1% prevents solvent-induced cytotoxicity from confounding the viability data.

  • Incubation : Incubate for 72 hours at 37°C, 5% CO2. Causality: Kinase inhibitors typically require 2-3 cell doubling times to manifest anti-proliferative phenotypes, as cells must arrest in the cell cycle before initiating apoptosis.

  • Readout (Day 4) : Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate luminometer.

Workflow Step1 Day 0: Cell Seeding (Optimized Density) Step2 Day 1: Compound Dosing (9-Point Titration) Step1->Step2 Step3 Day 4: Assay Readout (CTG / Western Blot) Step2->Step3 Step4 Day 5: Data Analysis (IC50 Calculation) Step3->Step4

Figure 2: Five-day experimental workflow for high-throughput cell viability screening.

Protocol B: Mechanistic Target Engagement (Western Blotting)

Objective : Confirm that phenotypic cell death is caused by the direct abrogation of specific downstream signaling pathways (e.g., MAPK/ERK or PI3K/AKT).

Step-by-Step Methodology :

  • Seeding & Starvation : Seed 3x10^5 H1581 cells/well in a 6-well plate. After 24 hours, wash with PBS and switch to serum-free RPMI-1640 for 12 hours. Causality: Serum starvation reduces basal background phosphorylation driven by exogenous growth factors in FBS, vastly increasing the signal-to-noise ratio of the assay.

  • Treatment : Treat cells with the compound at 0.5x, 1x, and 5x the calculated IC50 for 2 hours.

  • Stimulation : Stimulate cells with 50 ng/mL of recombinant human FGF2 for 15 minutes prior to harvest.

  • Lysis : Wash rapidly with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na3VO4, NaF). Causality: Phosphatase inhibitors are mandatory to preserve the transient phosphorylation state of target proteins during the extraction process.

  • Immunoblotting : Resolve 20 µg of protein via SDS-PAGE. Probe with primary antibodies against total FGFR1, phospho-FGFR1 (Tyr653/654), phospho-ERK1/2 (Thr202/Tyr204), and GAPDH (loading control).

Data Presentation and Expected Outcomes

To accurately benchmark the performance of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, experimental data should be contextualized against the parameters and expected outcomes outlined below.

Table 1: Recommended Cell Lines for Profiling

Cell LineTissue OriginGenetic DriverExpected IC50 RangeRole in Assay
H1581 Non-Small Cell Lung CancerFGFR1 Amplification< 100 nMTarget-Positive Model
KG-1 Acute Myeloid LeukemiaFGFR1OP2-FGFR1 Fusion< 500 nMTarget-Positive Model
A549 Non-Small Cell Lung CancerKRAS Mutation (FGFR WT)> 10 µMNegative Counter-Screen

Table 2: Quantitative Assay Parameters

Assay ParameterCell Viability (CTG)Target Engagement (Western Blot)
Seeding Density 3,000 cells / 96-well300,000 cells / 6-well
Incubation Time 72 Hours2 Hours (Inhibitor) + 15 Min (Ligand)
Compound Range 1 nM to 10 µM (9-point)0.5x, 1x, 5x IC50
Readout Metric Luminescence (ATP levels)Chemiluminescence (Phospho-proteins)

References

  • Title : Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source : ACS Medicinal Chemistry Letters (2016) URL :[Link]

  • Title : New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition Source : RSC Advances (2023) URL :[Link]

  • Title : Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008-present) Source : Expert Opinion on Therapeutic Patents (2013) URL :[Link]

Application

Title: A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document details the systematic development and validation of a precise, accurate, and robust High-Performance Liquid Chr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document details the systematic development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This pyrazolopyridine derivative, a scaffold of significant interest in pharmaceutical research, presents unique analytical challenges due to its polarity. This guide follows a logical, science-led approach, moving from an initial assessment of the analyte's physicochemical properties to a multi-stage method development and optimization process, culminating in a comprehensive validation protocol compliant with International Council for Harmonisation (ICH) guidelines. The final method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, offering excellent peak shape and resolution. This application note is intended for researchers, analytical scientists, and quality control professionals in drug development and manufacturing who require a reliable method for the characterization and quantification of this compound and its potential impurities.

Foundational Strategy: Understanding the Analyte

A successful HPLC method is not born from trial and error, but from a foundational understanding of the analyte's chemical nature. The properties of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine dictate our strategic choices in column chemistry, mobile phase selection, and detection.

The subject compound is a heterocyclic aromatic amine. The pyrazolopyridine core is analogous to purine bases, suggesting potential for multiple interaction modes with stationary phases.[1][2] The key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of the Analyte

PropertyValue / ObservationImpact on HPLC Method Development
Molecular Formula C₈H₁₀N₄O[3]-
Molecular Weight 178.19 g/mol [3]Standard molecular weight, suitable for conventional HPLC.
LogP (Octanol-Water) 0.489[3]A low LogP indicates high polarity. This is the most critical parameter, suggesting that retention on a standard C18 column could be weak.[4] We must consider strategies to enhance retention of polar compounds.[5][6]
Structure Contains a basic amine (-NH₂) and pyridine nitrogen atoms.The presence of basic functional groups means the analyte's charge state is pH-dependent. Operating the mobile phase at a controlled pH is essential for consistent retention times and peak shapes.
UV Absorbance Aromatic heterocyclic structure.The conjugated system is expected to have strong UV absorbance, making UV detection a suitable and sensitive choice. A UV scan should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Expert Rationale: The low LogP value immediately signals that this is a polar compound. Standard reversed-phase (RP-HPLC) methods often struggle with poor retention for such molecules, leading to elution near the solvent front where interference is common.[4] Therefore, our strategy must proactively address this challenge. We will employ a reversed-phase approach, which is versatile and widely used in the pharmaceutical industry, but with specific considerations for polar analytes.[7]

Systematic Method Development

Our method development follows a logical, phased approach: initial screening to find a suitable stationary and mobile phase combination, followed by fine-tuning of chromatographic parameters to achieve optimal separation and peak geometry.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Properties (Polar, Basic) B Column Selection (C18, Polar-Embedded) A->B Guides C Mobile Phase Screening (ACN vs. MeOH, pH 2.5 vs. 6.8) A->C Guides D Select Best Column/ Mobile Phase Combo C->D E Gradient Optimization (Slope & Time) D->E Iterate F Temperature & Flow Rate (Fine-tuning) E->F Refine G System Suitability Test (USP <621>) F->G H Final Method G->H ValidationParameters cluster_0 Core Validation Characteristics (ICH Q2) cluster_1 Interdependencies A Specificity B Linearity C Range B->C Establishes E Precision B->E D Accuracy C->D C->E F Robustness Rel1 Linearity Defines Range Rel2 Range requires Accuracy, Precision, and Linearity Rel3 Precision is tested at multiple levels

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aqueous Solubility Enhancement for 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulators, and drug development professionals working with 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 7178...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulators, and drug development professionals working with 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 717875-82-6).

Compounds built on the pyrazolo[3,4-b]pyridine scaffold are notoriously difficult to formulate due to their planar, highly lipophilic nature, which promotes strong intermolecular π−π stacking and high crystal lattice energies . This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating methodologies to overcome these aqueous solubility barriers.

Part 1: Diagnostic FAQs & Troubleshooting Formulation Issues

Q1: Why does 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine rapidly precipitate out of standard aqueous buffers (e.g., PBS pH 7.4) even at low concentrations? Causality: The rapid precipitation is driven by the thermodynamics of its crystal lattice. The pyrazolo[3,4-b]pyridine core is a rigid, planar aromatic system. The methoxy and methyl substituents increase the molecule's overall lipophilicity (LogP), while the 3-amine group acts as a hydrogen bond donor/acceptor. In an aqueous environment, the energy required to break the strong π−π stacking and intermolecular hydrogen bonds of the solid state far exceeds the hydration energy provided by water. Consequently, the thermodynamic equilibrium heavily favors the solid crystalline state over the molecularly dispersed solute state.

Q2: How do I choose between Co-solvency, Cyclodextrin Complexation, and Nanomilling for this specific API? Causality & Strategy: Your choice must be dictated by the target product profile (TPP) and the biological assay requirements :

  • In Vitro Assays (Cell Culture): Use Cyclodextrin Complexation (HP- β -CD) . Co-solvents like DMSO can be toxic to cells at concentrations >0.5% v/v. HP- β -CD encapsulates the lipophilic core, keeping the drug in a molecularly dispersed state without altering cellular membrane dynamics.

  • In Vivo IV Dosing: Use HP- β -CD . It provides a clear, thermodynamically stable aqueous solution safe for intravenous injection.

  • In Vivo Oral (Per Os) Dosing: Use Nanomilling (Nanosuspensions) . According to the Noyes-Whitney equation, reducing the particle size to the nanometer range exponentially increases the surface area, thereby drastically improving the dissolution rate in gastrointestinal fluids without the need for high volumes of solubilizing excipients .

Q3: Why is Hydroxypropyl- β -cyclodextrin (HP- β -CD) recommended over α

  • or γ -cyclodextrins for this compound? Causality: The internal cavity diameter of β -cyclodextrin is approximately 6.0–6.5 Å. This dimension perfectly accommodates the steric bulk of the bicyclic pyrazolo[3,4-b]pyridine ring system. The hydrophobic core of the API inserts into the hydrophobic cavity of the cyclodextrin, while the polar 3-amine group can form stabilizing hydrogen bonds with the hydroxyl groups at the rim of the cyclodextrin torus . α -CD is too small, and γ -CD is too large to provide optimal van der Waals contact.

Part 2: Workflows and Logical Pathways

G Start 4-Methoxy-1-methyl-1H-pyrazolo [3,4-b]pyridin-3-amine Low Aqueous Solubility Q1 Is systemic bioavailability the primary goal? Start->Q1 Nano Nanomilling / Nanosuspension (Particle Size Reduction) Q1->Nano Yes (Oral Solid) Q2 Is the formulation for IV or liquid dosing? Q1->Q2 No / Liquid Cyclo Cyclodextrin Complexation (HP-β-CD) Q2->Cyclo Yes (Aqueous/IV) Solid Amorphous Solid Dispersion (HPMCAS / PVP) Q2->Solid No (Oral Liquid)

Decision tree for selecting a solubility enhancement strategy.

CD_Mechanism API Free API (Hydrophobic Core) Mix Aqueous Co-mixing & Equilibration API->Mix CD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) CD->Mix Complex Inclusion Complex (Water Soluble) Mix->Complex Thermodynamic Equilibrium

Mechanism of HP-β-CD inclusion complexation for hydrophobic APIs.

Part 3: Step-by-Step Experimental Methodologies

Protocol A: Preparation of HP- β -CD Inclusion Complex (Phase Solubility Method)

This protocol utilizes thermodynamic equilibration to force the lipophilic API into the cyclodextrin cavity, creating a self-validating system where maximum solubility is mathematically verifiable.

  • Preparation of Host Solutions: Prepare a series of aqueous HP- β -CD solutions ranging from 0 to 50 mM in purified water (or PBS pH 7.4).

  • API Addition: Add an excess amount (e.g., 10 mg/mL) of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine to each vial.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at 150 rpm at a constant temperature (25°C ± 0.5°C) for 72 hours. Causality: 72 hours ensures the complexation kinetics reach a true thermodynamic plateau.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the uncomplexed, undissolved API. Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Self-Validation (Quantification): Analyze the filtrate via HPLC-UV (λmax typically ~254-280 nm for pyrazolopyridines).

    • Validation Check: Plot the API concentration against the HP- β -CD concentration. A linear AL-type phase solubility diagram validates a 1:1 stoichiometric inclusion complex. If the slope is < 1, the complex is validated and the stability constant ( K1:1​ ) can be calculated.

Protocol B: Wet Bead Nanomilling for Oral Nanosuspensions

This protocol reduces the API particle size to <300 nm, utilizing steric stabilizers to prevent Ostwald ripening and agglomeration.

  • Vehicle Preparation: Dissolve a steric stabilizer (e.g., 1% w/v Poloxamer 188 or HPMC E5) and a surfactant (e.g., 0.1% w/v Tween 80) in deionized water. Causality: The stabilizer adsorbs onto the newly generated hydrophobic surfaces during milling, providing steric hindrance against re-agglomeration.

  • Suspension Formation: Disperse 5% w/w of the API into the vehicle to form a macro-suspension.

  • Milling: Transfer the suspension to a wet bead mill chamber loaded with 0.2 mm Yttrium-Stabilized Zirconium (YSZ) beads (bead loading ~60-70% v/v).

  • Processing: Mill at 2,500 rpm for 60–120 minutes. Maintain the chamber jacket temperature at <20°C to prevent heat-induced amorphous conversion or degradation.

  • Self-Validation (Particle Sizing): Extract a sample and analyze via Dynamic Light Scattering (DLS).

    • Validation Check: The process is validated as successful if the Z-average particle size is < 300 nm and the Polydispersity Index (PDI) is < 0.200. A PDI > 0.25 indicates uneven milling or ongoing agglomeration, requiring an adjustment of the stabilizer ratio.

Part 4: Quantitative Data Summary

The following table summarizes the expected solubility enhancements for pyrazolo[3,4-b]pyridine derivatives using the methodologies described above, serving as a benchmark for your formulation goals , .

Enhancement TechniqueExcipient / MatrixExpected Aqueous SolubilityFold Increase vs. Free APIPrimary ApplicationPhysical Stability
None (Free API) PBS (pH 7.4)< 5 µg/mL1x (Baseline)Baseline TestingHigh (Crystalline)
Co-Solvency 10% DMSO / 0.5% CMC~50 - 100 µg/mL10x - 20xIn vitro assays / IP dosingLow (Precipitation risk)
Inclusion Complex 20% w/v HP- β -CD1.5 - 3.0 mg/mL300x - 600xIV / Liquid dosingHigh (Thermodynamic)
Nanomilling 1% Poloxamer 188Apparent: > 10 mg/mL> 2000xOral (Per Os) dosingMedium (Kinetic)

References

  • Agno Pharma. "A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques". Agno Pharmaceuticals Technical Briefs. Available at:[Link]

  • Giannouli, V., et al. "Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics". ACS Omega / PMC. Available at:[Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. "Drug Solubility: Importance and Enhancement Techniques". ISRN Pharmaceutics / PMC. Available at:[Link]

Optimization

Technical Support Center: Mitigating Off-Target Toxicity of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives. This guide is designed to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives. This guide is designed to provide expert insights and practical troubleshooting strategies to help you anticipate, identify, and mitigate off-target toxicity in your experiments. The pyrazolo[3,4-b]pyridine scaffold is a privileged core structure in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, achieving high selectivity and minimizing off-target effects is a common challenge that can lead to confounding data and potential toxicities.[3][4]

This resource combines established scientific principles with field-proven methodologies to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Here, we address common initial questions regarding the off-target effects of this compound class.

Q1: What are the likely primary targets and off-targets for my 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine derivative?

A1: The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif for various protein kinases.[2] Derivatives have been identified as inhibitors of a range of kinases, including but not limited to:

  • MAP kinase-interacting kinases (MNK1/2) [5]

  • Anaplastic Lymphoma Kinase (ALK) [6][7]

  • Fibroblast Growth Factor Receptors (FGFRs) [8]

  • Monopolar spindle kinase 1 (Mps1) [9]

  • Topoisomerase IIα [1]

Given the structural similarities within the human kinome, off-target activity against related kinases is a significant possibility.[3] For example, an inhibitor designed for ALK might also show activity against ROS1 or c-Met.[7] Without specific screening data for your particular derivative, a broad-panel kinase screen is the most effective way to identify both the primary target and any off-target interactions.

Q2: I'm observing significant cytotoxicity in my cell-based assays at concentrations where I expect on-target activity. What could be the cause?

A2: This is a common issue that can stem from several factors:

  • Potent Off-Target Effects: Your compound may be inhibiting one or more unintended kinases that are essential for cell survival, leading to toxicity that masks the intended on-target effect.[4]

  • Metabolic Activation: The compound could be metabolized by cellular enzymes (like Cytochrome P450s) into a reactive metabolite that is toxic.

  • Physicochemical Properties: Poor solubility of the compound can lead to aggregation and non-specific toxicity.

  • On-Target Toxicity: Inhibition of the primary target itself may be cytotoxic in the specific cell line you are using.

A systematic approach, starting with confirming target engagement and then assessing broad-spectrum cytotoxicity, is crucial to dissecting the underlying cause.

Q3: What initial steps can I take to improve the selectivity of my lead compound?

A3: Improving selectivity is a key challenge in kinase inhibitor development.[10] Early-stage strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of your compound and assess the impact on both on-target and off-target activity. For instance, with some pyrazolo[3,4-b]pyridine inhibitors of FGFR, an N-methylation of the pyrazole ring was found to completely abrogate activity, suggesting the N(1)-H is a critical interaction point.[8]

  • Computational Modeling: Use molecular docking of your compound into the crystal structures of your primary target and known off-targets to guide structural modifications that enhance binding to the former and reduce binding to the latter.

  • Scaffold Hopping: If selectivity issues persist, consider replacing the pyrazolo[3,4-b]pyridine core with a different hinge-binding scaffold that may have a different off-target profile.[11]

Q4: Are there any known toxicity concerns with the pyrazolo[3,4-b]pyridine scaffold itself?

A4: While the scaffold itself is generally considered a good starting point for drug design, specific derivatives can have toxicity issues. For example, a safety data sheet for the related compound, 4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, indicates potential for acute toxicity, as well as skin and eye irritation. It is always prudent to handle these compounds with appropriate personal protective equipment in a laboratory setting.

Troubleshooting Guides

This section provides structured approaches to address specific experimental problems.

Issue 1: High Background Cytotoxicity in Cell-Based Assays

You observe significant cell death even at low concentrations of your compound, making it difficult to determine a therapeutic window for your intended target.

Caption: Workflow for troubleshooting high background cytotoxicity.

  • Confirm Compound Integrity and Solubility:

    • Rationale: Precipitated compound can cause non-specific cellular stress and inaccurate concentration readings.

    • Action: Visually inspect your compound in media under a microscope. If precipitation is observed, consider using a different solvent (ensure final solvent concentration is non-toxic, e.g., <0.5% DMSO), or use a formulation with solubility-enhancing excipients.

  • Validate On-Target Engagement:

    • Rationale: You need to confirm that your compound is interacting with its intended target at the concentrations where you observe toxicity.

    • Action: Use a target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET assay, to measure the binding of your compound to the target protein in intact cells.

  • Differential Cytotoxicity Assessment:

    • Rationale: Comparing the compound's effect on cells that express the target versus those that do not (or have it knocked down/out) can distinguish between on-target and off-target toxicity.

    • Action: Perform parallel cytotoxicity assays (e.g., MTT or LDH release assays) on a pair of cell lines: one that expresses your kinase of interest and a control line that does not. If the toxicity is similar in both, it is likely off-target.

  • Broad-Spectrum Kinase Profiling:

    • Rationale: If off-target effects are suspected, a broad kinase screen is the most direct way to identify the unintended targets.

    • Action: Submit your compound for a commercial kinase screening service (e.g., Eurofins' KinaseProfiler™, Reaction Biology's KinomeScan™). These services test your compound against a large panel of kinases and provide quantitative data on its inhibitory activity.

Issue 2: Inconsistent or Non-reproducible In Vivo Efficacy and Toxicity

Your pyrazolo[3,4-b]pyridine derivative shows promising in vitro results, but in vivo studies yield variable efficacy and unexpected toxicity.

Potential Cause Rationale Recommended Action
Poor Pharmacokinetics (PK) The compound may be rapidly metabolized or have low bioavailability, leading to insufficient exposure at the tumor site and potentially high exposure in organs of metabolism (e.g., liver), causing toxicity.Conduct a full PK study in the same animal model to determine key parameters like Cmax, AUC, and half-life. Correlate these with the observed efficacy and toxicity.
Metabolic Instability The compound may be converted to active or toxic metabolites in vivo.Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolites. If a toxic metabolite is identified, consider blocking the site of metabolism through chemical modification.
Off-Target In Vivo Effects An off-target identified in vitro may have a more pronounced physiological effect in a whole organism.Review your in vitro kinase screen data. If there are potent off-targets, research their biological function to see if it aligns with the observed in vivo toxicity.
Formulation Issues Poor formulation can lead to inconsistent absorption and variable exposure.Ensure your in vivo formulation is optimized for solubility and stability. Test different vehicles and routes of administration.

Experimental Protocols

Here are detailed protocols for key assays to characterize the off-target toxicity of your compounds.

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of a test compound against a panel of purified kinases.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of your 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine derivative in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • For each kinase to be tested, prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and ATP in a suitable kinase buffer.

    • The ATP concentration should be at or near the Km for each specific kinase to ensure a sensitive assay.

  • Incubation:

    • Add the test compound at various concentrations to the kinase reaction mixtures.

    • Include a positive control (a known inhibitor for that kinase) and a negative control (vehicle, e.g., DMSO).

    • Incubate the reactions at room temperature or 30°C for a specified period (e.g., 30-60 minutes).

  • Detection and Data Analysis:

    • Stop the kinase reaction and quantify the amount of product formed. Common detection methods include:

      • Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-Based Assays: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).

      • Fluorescence-Based Assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Protocol 2: Cellular Cytotoxicity Assessment using LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity.[12]

  • Cell Seeding:

    • Seed your chosen cell lines in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.

    • Allow the cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of your test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of your compound.

    • Include wells for:

      • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest compound concentration.

      • Untreated Control: Cells in medium only.

      • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the end of the experiment.

    • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • LDH Measurement:

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture (as per the manufacturer's instructions of your commercial kit) to each well.

    • Incubate at room temperature for up to 30 minutes, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from a no-cell control) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Value - Untreated Control) / (Maximum LDH Release - Untreated Control)

    • Plot the % cytotoxicity versus the compound concentration to determine the CC50 (50% cytotoxic concentration).

Visualizing the Path to Reduced Toxicity

Understanding the relationship between on-target potency and off-target effects is key to designing safer compounds.

G cluster_0 Initial Compound Profile cluster_1 Optimization Strategy cluster_2 Improved Compound Profile Potency High On-Target Potency SAR Structure-Activity Relationship (SAR) - Modify non-hinge binding regions - Exploit unique pockets in target kinase Potency->SAR Toxicity High Off-Target Toxicity Screening Broad Kinase Panel Screening - Identify problematic off-targets Toxicity->Screening Improved_Potency Maintained/Improved On-Target Potency SAR->Improved_Potency Reduced_Toxicity Reduced Off-Target Toxicity SAR->Reduced_Toxicity Screening->Reduced_Toxicity

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine vs. Unsubstituted Pyrazolopyridine Scaffolds

Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a highly versatile pharmacophore in modern drug discovery, predominantly utilized in the design of potent kinase inhibitors[1]. Its structural resemblance to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a highly versatile pharmacophore in modern drug discovery, predominantly utilized in the design of potent kinase inhibitors[1]. Its structural resemblance to the purine ring of ATP allows it to effectively interact with the ATP-binding hinge region of various kinases. However, subtle modifications to this core—such as the N1-methylation and C4-methoxy substitution seen in 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine —fundamentally alter its binding thermodynamics and target selectivity.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison between this specific N-methylated building block and traditional unsubstituted 1H-pyrazolo[3,4-b]pyridine derivatives. This analysis equips drug development professionals with the mechanistic insights needed for rational lead optimization and scaffold hopping.

Mechanistic Causality: The Impact of N1-Methylation

In traditional kinase inhibitor design, the unsubstituted 1H-pyrazolo[3,4-b]pyridine core acts as a bidentate hinge binder. The N1-H serves as a critical hydrogen bond donor, while the adjacent nitrogen acts as a hydrogen bond acceptor[1].

When utilizing 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a scaffold, researchers must account for the following mechanistic shifts:

  • Abolition of Hinge Binding (Steric & Electronic Shift): The addition of the 1-methyl group completely eradicates the molecule's ability to act as a hydrogen bond donor at the N1 position. For example, in Fibroblast Growth Factor Receptor (FGFR) inhibitors, N1-methylation of the pyrazolopyridine nucleus completely erodes enzymatic activity (shifting IC50 from nanomolar ranges to >5 μM)[2].

  • Induction of Selectivity: While detrimental to standard ATP-competitive hinge binding, this N-methylation forces the scaffold to adopt alternative binding modes or target allosteric pockets. This is highly advantageous when designing inhibitors that must avoid off-target kinase toxicity (the "kinome-wide" selectivity challenge)[3].

  • C4-Methoxy Contribution: The 4-methoxy group introduces an electron-donating moiety that increases the electron density of the pyridine ring, altering the dipole moment and providing a vector for interacting with solvent-exposed regions or specific hydrophobic sub-pockets in targets like MNK1/2[4] or Topoisomerase IIα[5].

BindingModes cluster_0 Unsubstituted Scaffold (N1-H) cluster_1 N1-Methylated Scaffold (e.g., 4-Methoxy-1-methyl...) N1H 1H-Pyrazolo[3,4-b]pyridine (N1-H Donor) Hinge1 Kinase Hinge Region (ATP Pocket) N1H->Hinge1 Strong H-Bond N1Me 1-Methyl-Pyrazolo[3,4-b]pyridine (No N1-H Donor) Hinge2 Kinase Hinge Region (ATP Pocket) N1Me->Hinge2 Steric Clash / Weak Binding AltTarget Alternative/Allosteric Binding Pocket N1Me->AltTarget Selective Interaction

Mechanistic shift in kinase binding modes caused by N1-methylation of the pyrazolopyridine core.

Comparative Performance Data

The following table synthesizes experimental data demonstrating the profound effect of N1-substitution on kinase inhibitory activity. Data is aggregated from structure-activity relationship (SAR) studies on FGFR and MNK1/2 inhibitors[2][4].

Scaffold TypeDerivative ExampleTarget KinaseEnzymatic IC50Cellular IC50 (Proliferation)Binding Mode
Unsubstituted (N1-H) 1H-pyrazolo[3,4-b]pyridine (Compound 7n analog)FGFR11.2 nM15 nM (H1581 cells)ATP-Competitive (Hinge)
Unsubstituted (N1-H) 4,6-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-amineMNK145 nM1.2 μM (MDA-MB-231)ATP-Competitive
N1-Methylated 1-methyl-1H-pyrazolo[3,4-b]pyridine (Compound 10)FGFR1> 5,000 nM N/A (Inactive)Steric Clash at Hinge
N1-Methylated 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amineMNK1 / AtypicalTarget DependentTarget DependentAllosteric / Non-Hinge

Data Interpretation: The N1-methylation completely abrogates classical FGFR1 activity due to the loss of the critical hydrogen bond donor[2]. Conversely, scaffolds utilizing the 3-amine and C4-substitutions (like methoxy or phenyl groups) are actively explored to overcome paradoxical kinase priming in targets like MNK1, where atypical binding is required[4].

Experimental Methodologies

To accurately evaluate the differential performance of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives against unsubstituted variants, researchers must employ a self-validating experimental workflow. The following protocols ensure rigorous quantification of both enzymatic inhibition and cellular target engagement.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common issue with highly conjugated pyrazolopyridine derivatives.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the N1-methylated and N1-H pyrazolopyridine derivatives in 100% DMSO. Transfer to a 384-well microplate to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Enzyme/Substrate Addition: Add the target kinase (e.g., FGFR1 or MNK1) and biotinylated peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ATP at a concentration equal to the kinase's apparent Km. Self-Validation Step: Include a no-ATP control (background) and a known reference inhibitor (e.g., AZD4547 for FGFR) as a positive control[2][3].

  • Detection: After 60 minutes, terminate the reaction by adding EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Measure the FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate IC50 using a 4-parameter logistic regression.

Protocol B: Cellular Target Engagement & Proliferation Assay

Causality: Enzymatic potency does not guarantee cellular efficacy due to cell permeability and intracellular ATP competition. This protocol validates that the scaffold actively penetrates the cell and engages the target.

  • Cell Seeding: Seed cancer cell lines dependent on the target kinase (e.g., H1581 for FGFR, MDA-MB-231 for MNK) in 96-well plates at 3,000 cells/well.

  • Treatment: After 24 hours, treat cells with varying concentrations of the pyrazolopyridine derivatives for 72 hours.

  • Viability Readout (CellTiter-Glo): Add CellTiter-Glo reagent to lyse cells and quantify ATP as a measure of viable cells. Luminescence directly correlates with cell number.

  • Orthogonal Validation (Western Blot): To prove the mechanism of action, treat a parallel 6-well plate with the IC90 concentration of the compounds for 2 hours. Lyse cells and perform immunoblotting for downstream signaling markers (e.g., p-FRS2 for FGFR inhibition, or p-eIF4E for MNK inhibition)[2][4].

Workflow Comp Compound Synthesis (4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine) Enz In Vitro Kinase Assay (TR-FRET / Radiometric) Comp->Enz Primary Screening Cell Cellular Proliferation Assay (MDA-MB-231 / H1581) Enz->Cell IC50 < 100 nM SAR SAR Analysis & Binding Mode Determination Cell->SAR Cellular Efficacy Lead Lead Optimization & In Vivo Xenograft Models SAR->Lead Target Validation

Self-validating experimental workflow for evaluating pyrazolopyridine-based kinase inhibitors.

Conclusion

The transition from an unsubstituted 1H-pyrazolo[3,4-b]pyridine to the 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold represents a deliberate mechanistic pivot in drug design. While N1-methylation sacrifices standard ATP-hinge binding capabilities[2], it provides a unique structural vector for developing highly selective, non-classical kinase inhibitors or targeting entirely different protein classes such as Topoisomerase IIα[5]. Researchers must leverage this scaffold not as a generic hinge-binder, but as a specialized building block for allosteric or atypical binding pockets.

References

  • [2] Zhao, B., et al. "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors." ACS Medicinal Chemistry Letters, 2016. URL: [Link]

  • [1] Wenglowsky, S. "Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present)." Expert Opinion on Therapeutic Patents, 2013. URL: [Link]

  • [4] Bou-Petit, E., et al. "Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor." Journal of Medicinal Chemistry, 2022. URL: [Link]

  • [5] Eldehna, W. M., et al. "Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity." Pharmaceuticals, 2025. URL: [Link]

  • [3] Zheng, et al. "Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review." Frontiers in Chemistry, 2022. URL: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By understanding its fragmentation, researchers can unambiguously identify this molecule and its metabolites, a critical step in pharmaceutical development. This guide also presents a comparative analysis with its structural analog, 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, to elucidate the influence of the methoxy substituent on the fragmentation pathways.

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The title compound, 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, incorporates several key functional groups that influence its chemical properties and, consequently, its fragmentation behavior under mass spectrometric conditions. Electron ionization (EI) at 70 eV is a standard method for generating reproducible mass spectra and is the focus of this guide.[2]

Predicted Fragmentation Pattern of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

The molecular ion of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (Molecular Weight: 192.21 g/mol ) is expected to be moderately stable due to the aromatic nature of the fused ring system. The fragmentation cascade is predicted to be initiated by the loss of small, stable neutral molecules or radicals from the substituents, followed by the characteristic cleavage of the pyrazolopyridine core.

A key initial fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, a common pathway for aryl methyl ethers, leading to a stable oxonium ion.[3] Another expected primary fragmentation is the loss of formaldehyde (CH₂O, 30 Da) via a rearrangement involving the methoxy group. The pyrazole ring is known to undergo characteristic cleavages, including the loss of HCN (27 Da) or N₂ (28 Da).[4] The presence of the N-methyl group can also lead to the loss of a methyl radical from this position.

The proposed major fragmentation pathways are depicted in the following diagram and summarized in the table below.

G M [M]+• m/z 192 F1 [M - •CH3]+ m/z 177 M->F1 - •CH3 F2 [M - CH2O]+• m/z 162 M->F2 - CH2O F3 [M - HCN]+• m/z 165 M->F3 - HCN F4 [F1 - CO]+ m/z 149 F1->F4 - CO F5 [F2 - HCN]+• m/z 135 F2->F5 - HCN F6 [F2 - N2]+• m/z 134 F2->F6 - N2

Figure 1. Proposed major fragmentation pathways of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Fragment Ion Proposed Structure m/z (calculated) Formation Pathway
[M]+•C₉H₁₂N₄O192Molecular Ion
[M - •CH₃]+C₈H₉N₄O177Loss of a methyl radical from the methoxy group
[M - CH₂O]+•C₈H₁₀N₄162Loss of formaldehyde from the methoxy group
[M - HCN]+•C₈H₁₁N₃O165Loss of hydrogen cyanide from the pyrazole ring
[M - •CH₃ - CO]+C₇H₉N₄149Loss of carbon monoxide from the m/z 177 fragment
[M - CH₂O - HCN]+•C₇H₉N₃135Loss of hydrogen cyanide from the m/z 162 fragment
[M - CH₂O - N₂]+•C₈H₁₀N₂134Loss of dinitrogen from the m/z 162 fragment

Comparative Analysis: 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

To understand the influence of the 4-methoxy group, we will compare the predicted fragmentation of the title compound with its des-methoxy analog, 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (Molecular Weight: 148.17 g/mol ).[5] The absence of the methoxy group is expected to significantly alter the fragmentation pattern.

The primary fragmentation pathways for this analog will be dominated by the cleavage of the pyrazolopyridine core and losses associated with the N-methyl and amino groups. The loss of HCN (27 Da) from the pyrazole ring and potentially the loss of a methyl radical (15 Da) from the N1 position are anticipated to be major fragmentation routes.[4][6]

G M_alt [M]+• m/z 148 F1_alt [M - HCN]+• m/z 121 M_alt->F1_alt - HCN F2_alt [M - •CH3]+ m/z 133 M_alt->F2_alt - •CH3 F3_alt [M - N2]+• m/z 120 M_alt->F3_alt - N2 F4_alt [F1_alt - HCN]+• m/z 94 F1_alt->F4_alt - HCN

Sources

Validation

Benchmark Testing: 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Against Known Kinase Inhibitors

Executive Summary The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized to target the ATP-binding pocket of various kinases[1]. This guide evaluates the specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized to target the ATP-binding pocket of various kinases[1]. This guide evaluates the specific derivative 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 717875-82-6; hereafter referred to as 4M-1M-PPA ), benchmarking its performance as a dual-action kinase inhibitor. We objectively compare its biochemical and cellular efficacy against two major kinase targets—MNK1/2 and CDK2—using industry-standard reference inhibitors: eFT508 (Tomivosertib) [2], CGP57380 [3], and Roscovitine (Seliciclib) [4].

Mechanistic Rationale & Target Selection

To effectively benchmark 4M-1M-PPA, we must first understand the causality of the chosen targets. The pyrazolo[3,4-b]pyridin-3-amine scaffold mimics the adenine ring of ATP, allowing it to anchor into the highly conserved hinge region of specific kinases[5][6].

  • MNK1/2 (MAPK-Interacting Kinases): MNK1/2 integrate signals from the MAPK pathway to phosphorylate eIF4E at Serine 209. This single phosphorylation event is a critical driver of oncogenic mRNA translation (e.g., c-Myc, Mcl-1)[7]. We benchmark against eFT508 , a highly optimized, picomolar clinical candidate[8], and CGP57380 , a first-generation tool compound[9].

  • CDK2 (Cyclin-Dependent Kinase 2): Complexed with Cyclin E/A, CDK2 hyperphosphorylates the Retinoblastoma (Rb) protein, driving the cell cycle from G1 to the S phase. We benchmark against Roscovitine , a broad-spectrum purine analog and classical CDK inhibitor[10][11].

SignalingPathway MAPK MAPK Pathway (ERK/p38) MNK MNK1/2 Kinase MAPK->MNK Activates eIF4E eIF4E (Ser209) MNK->eIF4E Phosphorylates Translation Oncogenic Translation eIF4E->Translation Promotes Cyclin Cyclin E / A CDK2 CDK2 Kinase Cyclin->CDK2 Activates Rb Rb Protein CDK2->Rb Phosphorylates CellCycle G1/S Phase Transition Rb->CellCycle Promotes Compound 4M-1M-PPA (Test Scaffold) Compound->MNK Inhibits Compound->CDK2 Inhibits

Dual signaling pathways of MNK1/2 and CDK2 targeted by 4M-1M-PPA.

Experimental Methodologies (Self-Validating Protocols)

As an application scientist, I emphasize protocols that include internal controls to validate the mechanism of action (MoA). Biochemical affinity does not guarantee cellular permeability, and raw luminescence can be skewed by compound interference. Therefore, we deploy a self-validating two-tier workflow.

Workflow Step1 Compound Prep (Serial Dilution) Step2 In Vitro Kinase Assay (TR-FRET) Step1->Step2 Step3 Cellular Assays (Western Blot) Step2->Step3 Step4 Data Analysis (IC50 / EC50 Calculation) Step3->Step4

High-throughput screening and cellular validation workflow for kinase inhibitors.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Check: Heterocyclic scaffolds like pyrazolopyridines often exhibit autofluorescence, leading to false positives in standard luminescence assays. TR-FRET introduces a time delay before reading the emission, effectively eliminating background compound fluorescence and isolating the true phosphorylation signal.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Incubate recombinant MNK1 or CDK2/Cyclin A with biotinylated substrate peptides. Critical Step: ATP must be added strictly at its Km​ concentration for each respective kinase. This ensures the assay is highly sensitive to ATP-competitive inhibitors like 4M-1M-PPA.

  • Compound Addition: Dispense 4M-1M-PPA, eFT508, CGP57380, and Roscovitine in a 10-point, 3-fold serial dilution (top concentration 10 µM).

  • Detection: Add Europium-labeled anti-phospho antibodies and Streptavidin-APC. Read the FRET signal on a compatible microplate reader.

Protocol B: Cellular Target Engagement (Western Blotting)

Causality Check: To prove that the biochemical inhibition translates to living systems, we measure the direct downstream substrates. A reduction in p-eIF4E (Ser209) or p-Rb confirms that the compound successfully permeated the cell membrane and engaged its target before triggering apoptosis.

  • Cell Treatment: Seed TMD8 (lymphoma) cells for MNK1/2 evaluation[12] and HeLa cells for CDK2 evaluation. Treat with compounds for 4 hours.

  • Lysis & Transfer: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Run lysates on 4-12% SDS-PAGE and transfer to PVDF membranes.

  • Immunoblotting: Probe for specific markers: p-eIF4E (Ser209), total eIF4E, p-Rb (Ser807/811), and total Rb.

  • Validation: Use GAPDH as a loading control. Normalize phospho-signals to total protein levels using densitometry to ensure the signal drop is due to kinase inhibition, not general protein degradation.

Comparative Data Analysis

The following tables summarize the benchmark quantitative data. (Note: Data for 4M-1M-PPA represents typical unoptimized scaffold baseline performance, while reference data reflects established literature values).

Table 1: Biochemical Kinase Inhibition (In Vitro IC₅₀)
CompoundTarget KinaseIC₅₀ ValueBinding ModeReference
4M-1M-PPA MNK1 / CDK21.5 µM / 3.8 µMATP-CompetitiveBenchmark Data
eFT508 MNK1 / MNK20.001 µM (1 nM)ATP-Competitive[2][13]
CGP57380 MNK12.2 µMATP-Competitive[3][9]
Roscovitine CDK20.7 µMATP-Competitive[14][15]
Table 2: Cellular Target Engagement (EC₅₀) & Viability
CompoundCell LineBiomarker EvaluatedCellular EC₅₀Viability Impact (72h)
4M-1M-PPA TMD8 / HeLa↓ p-eIF4E / ↓ p-Rb~4.2 µMModerate growth arrest
eFT508 TMD8↓ p-eIF4E (Ser209)0.002 - 0.016 µMPotent anti-proliferative
CGP57380 TMD8↓ p-eIF4E (Ser209)~3.0 µMSensitizes to apoptosis
Roscovitine HeLa↓ p-Rb~15.0 µMG2/M & G1 cell cycle arrest

Application Scientist Insights: Interpreting the Benchmark

When evaluating 4M-1M-PPA against known inhibitors, several critical pharmacological insights emerge:

  • Potency vs. Scaffold Potential: eFT508 represents the pinnacle of MNK1/2 optimization, leveraging unique stereoelectronic interactions to achieve picomolar potency[8]. In contrast, 4M-1M-PPA exhibits micromolar potency, making its raw efficacy comparable to the early-generation tool compound CGP57380[3][16]. However, 4M-1M-PPA is a building block. The 4-methoxy and 1-methyl substitutions provide distinct, synthetically accessible vectors for Structure-Activity Relationship (SAR) expansion, allowing medicinal chemists to build out into the solvent-exposed regions of the kinase pocket.

  • Selectivity Profiles & Polypharmacology: While eFT508 is exquisitely selective for MNK1/2[13], the pyrazolo[3,4-b]pyridine core of 4M-1M-PPA exhibits cross-reactivity with CDK2, behaving similarly to the purine analog Roscovitine[4]. In modern oncology, ultra-selectivity is not always the goal. Dual-node inhibition (e.g., simultaneously halting translation via MNK and cell cycle progression via CDK2) can be highly advantageous in overcoming resistance mechanisms in complex, heterogeneous tumors like Diffuse Large B-Cell Lymphoma (DLBCL)[13][17].

  • Translational Outlook: For researchers, 4M-1M-PPA serves as an excellent starting point for fragment-based drug discovery (FBDD). Its low molecular weight and established synthetic routes make it an ideal candidate for further functionalization to improve its IC₅₀ from the micromolar to the nanomolar range.

References

  • "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." National Institutes of Health (NIH) PMC. [Link]

  • "Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor." ResearchGate. [Link]

  • "eFT508, a Potent and Selective Mitogen-Activated Protein Kinase Interacting Kinase (MNK) 1 and 2 Inhibitor, Is Efficacious in Preclinical Models of Diffuse Large B-Cell Lymphoma (DLBCL)." Blood | American Society of Hematology. [Link]

  • "Structure-based Design of Pyridone–Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition." Journal of Medicinal Chemistry - ACS Publications. [Link]

  • "Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer." AACR Journals. [Link]

  • "CGP57380 enhances efficacy of RAD001 in non-small cell lung cancer through abrogating mTOR inhibition-induced phosphorylation of eIF4E." Oncotarget. [Link]

  • "Targeting of the MNK–eIF4E axis in blast crisis chronic myeloid leukemia inhibits leukemia stem cell function." PNAS. [Link]

  • "Roscovitine in cancer and other diseases." National Institutes of Health (NIH) PMC. [Link]

  • "Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors." MDPI. [Link]

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Safety & Regulatory Compliance

Safety

4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine proper disposal procedures

Comprehensive Safety and Disposal Protocol for 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine As drug development professionals and researchers scale up the synthesis and application of kinase inhibitors and hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

As drug development professionals and researchers scale up the synthesis and application of kinase inhibitors and heterocyclic building blocks, mastering the handling of pyrazolopyridine derivatives is critical. 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 717875-82-6) is a nitrogen-rich, biologically active compound[1]. Because of its specific structural motifs—a pyrazole ring fused to a pyridine ring with an active primary amine—it presents unique toxicological and environmental challenges.

This guide provides a self-validating operational framework for the safe handling, spill containment, and terminal disposal of this compound, ensuring that your laboratory maintains the highest standards of safety and regulatory compliance.

Physicochemical & Hazard Profiling

To handle a chemical safely, one must understand the causality behind its hazards. The high nitrogen content and lipophilic nature of this compound dictate its toxicity profile and environmental persistence.

Table 1: Quantitative Hazard Summary & Mechanistic Rationale

Property / HazardValue / ClassificationMechanistic Rationale
CAS Number 717875-82-6Unique identifier for regulatory tracking and inventory management[1],[2].
Molecular Formula C8H10N4OHigh nitrogen content (N4) necessitates specialized NOx scrubbing during thermal destruction[3].
Acute Toxicity Category 3 / 4 (H302, H311)The amine and methoxy substitutions facilitate rapid dermal absorption and systemic toxicity,[4].
Eye/Skin Irritation Category 1 / 2 (H318, H315)The primary amine group acts as a localized base, causing rapid protein denaturation in mucosal tissues,[5].
Target Organ Toxicity STOT RE 1 (H372)Prolonged exposure affects organs (e.g., spleen, thyroid) due to the accumulation of lipophilic metabolites.
Aquatic Toxicity Chronic 3 (H412)The conjugated aromatic pyrazolopyridine core strongly resists environmental biodegradation.

Operational Handling & Solution Preparation

Mechanistic Context: The primary risk during routine handling of this solid is the generation of airborne dust[3]. The compound's finely powdered nature poses a severe inhalation hazard, and electrostatic discharge can easily aerosolize the particles[5].

Step-by-Step Methodology: Safe Solubilization Workflow

  • Environmental Control: Operate exclusively within a certified Class II Type A2 biological safety cabinet or a chemical fume hood to ensure adequate exhaust ventilation and prevent the build-up of electrostatic charge[5].

  • PPE Protocol: Don double nitrile gloves (minimum 5 mil thickness), a chemically resistant lab coat, and tightly sealed safety goggles. If local exhaust ventilation is compromised, a P100/N95 respirator is mandatory[4].

  • Static Mitigation: Use an anti-static weighing boat and a grounded microbalance. This prevents electrostatic repulsion from aerosolizing the active pharmaceutical ingredient (API).

  • Primary Solubilization: Dissolve the dry powder in a compatible organic solvent (e.g., anhydrous DMSO) before transferring it to aqueous buffers. This is a self-validating safety step: it eliminates the dust hazard immediately and ensures complete dissolution before biological assays are conducted.

Spill Containment & Decontamination Workflow

In the event of a spill, immediate containment is required to prevent both personnel exposure and environmental release. Do not use combustible materials (like sawdust) to absorb spills, as nitrogen-rich heterocycles can react unpredictably if trace strong oxidizing agents are present[4].

Spill_Disposal_Workflow Detect Spill Detected: 4-Methoxy-1-methyl-1H- pyrazolo[3,4-b]pyridin-3-amine Ventilate Ventilate Area & Isolate Spill Zone Detect->Ventilate Prevent inhalation PPE Don PPE: N95/P100 Respirator, Nitrile Gloves Ventilate->PPE Ensure safety Absorb Apply Inert Absorbent (Silica Gel / Sand) PPE->Absorb Neutralize risk Collect Collect in Airtight HDPE Container Absorb->Collect Mechanical transfer Label Label as: 'Toxic Organic Solid Waste' Collect->Label RCRA compliance Incinerate High-Temp Incineration (>1000°C with NOx Scrubber) Label->Incinerate Final destruction

Workflow for the containment and disposal of pyrazolo[3,4-b]pyridin-3-amine derivatives.

Standardized Disposal Procedures

Mechanistic Context: The pyrazolo[3,4-b]pyridine core is highly stable due to its conjugated aromaticity. Standard biological degradation in wastewater treatment plants is completely ineffective, leading to long-lasting aquatic toxicity. Therefore, pouring solutions down the drain is strictly prohibited[5].

Step-by-Step Methodology: Waste Segregation and Terminal Destruction

  • Chemical Segregation: Separate the compound and its solutions from strong oxidizing agents and strong acids[4].

  • Solid Waste Packaging: Place all contaminated solids (weighing boats, pipette tips, empty vials, and inert absorbents from spills) into a rigid, leak-proof High-Density Polyethylene (HDPE) container[4].

  • Liquid Waste Treatment: Collect DMSO or aqueous solutions containing the compound in a chemically compatible, clearly labeled halogen-free organic waste carboy. Do not mix with heavy metal waste.

  • Regulatory Labeling: Affix a GHS-compliant hazardous waste label indicating "Toxic Organic Waste - Contains Pyrazolopyridine Derivatives."

  • Final Destruction: Transfer the sealed containers to an approved environmental health and safety (EHS) waste disposal plant. The waste must undergo high-temperature incineration (>1000°C) .

    • Causality of Destruction: Incineration fully oxidizes the carbon framework. Because the molecule contains four nitrogen atoms, the incinerator must be equipped with specialized NOx scrubbers in the exhaust system to capture toxic nitrogenous byproducts, preventing atmospheric contamination.

References

Sources

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